3-Methyl-5-nitro-1H-indole 3-Methyl-5-nitro-1H-indole
Brand Name: Vulcanchem
CAS No.: 61861-88-9
VCID: VC5385258
InChI: InChI=1S/C9H8N2O2/c1-6-5-10-9-3-2-7(11(12)13)4-8(6)9/h2-5,10H,1H3
SMILES: CC1=CNC2=C1C=C(C=C2)[N+](=O)[O-]
Molecular Formula: C9H8N2O2
Molecular Weight: 176.175

3-Methyl-5-nitro-1H-indole

CAS No.: 61861-88-9

Cat. No.: VC5385258

Molecular Formula: C9H8N2O2

Molecular Weight: 176.175

* For research use only. Not for human or veterinary use.

3-Methyl-5-nitro-1H-indole - 61861-88-9

Specification

CAS No. 61861-88-9
Molecular Formula C9H8N2O2
Molecular Weight 176.175
IUPAC Name 3-methyl-5-nitro-1H-indole
Standard InChI InChI=1S/C9H8N2O2/c1-6-5-10-9-3-2-7(11(12)13)4-8(6)9/h2-5,10H,1H3
Standard InChI Key LPFQDJBJGFUMRG-UHFFFAOYSA-N
SMILES CC1=CNC2=C1C=C(C=C2)[N+](=O)[O-]

Introduction

Key Findings

3-Methyl-5-nitro-1H-indole (CAS 61861-88-9) is a nitro-substituted indole derivative with a molecular formula of C9H8N2O2\text{C}_9\text{H}_8\text{N}_2\text{O}_2. Its structural uniqueness and functional groups enable diverse applications in medicinal chemistry, including antimicrobial and anticancer research. This review synthesizes data from synthetic methodologies, physicochemical profiling, and biological evaluations to provide a holistic perspective on the compound’s significance.

Structural and Molecular Characteristics

Core Structure and Functional Groups

3-Methyl-5-nitro-1H-indole features an indole backbone substituted with a methyl group at position 3 and a nitro group at position 5 (Figure 1). The indole moiety consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Key descriptors include:

PropertyValueSource Citation
Molecular FormulaC9H8N2O2\text{C}_9\text{H}_8\text{N}_2\text{O}_2
Molecular Weight176.18 g/mol
SMILESCC1=CNC2=C1C=C(C=C2)N+[O-]
InChIKeyLPFQDJBJGFUMRG-UHFFFAOYSA-N

The nitro group at position 5 enhances electrophilicity, facilitating interactions with biological targets, while the methyl group at position 3 influences steric and electronic properties .

Spectroscopic Identification

  • NMR: 1H^1\text{H}-NMR spectra reveal characteristic signals for aromatic protons (δ 7.6–8.8 ppm) and the methyl group (δ 2.5 ppm) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 176.06 ([M+H]+^+) .

  • IR: Stretching vibrations for nitro (1520cm1\sim 1520 \, \text{cm}^{-1}) and C-N (1340cm1\sim 1340 \, \text{cm}^{-1}) groups are observed .

Synthetic Methodologies

Direct Nitration of 3-Methylindole

A common route involves nitrating 3-methylindole using nitric acid in acetic anhydride. The reaction proceeds via electrophilic aromatic substitution, with regioselectivity governed by the methyl group’s directing effects .

Multistep Synthesis from Carboxylic Acid Derivatives

Ethyl 3-methyl-5-nitro-1H-indole-2-carboxylate (CAS 91559-45-4) is synthesized via alkylation of 3-methyl-5-nitro-1H-indole-2-carboxylic acid (CAS 446830-73-5) with ethyl iodide in DMF (86% yield) . This intermediate is hydrolyzed to the free acid or further functionalized (Table 1).

Starting MaterialReagents/ConditionsProductYieldCitation
3-Methyl-5-nitro-1H-indole-2-carboxylic acidK2_2CO3_3, ethyl iodide, DMF, 20°C, 6hEthyl 3-methyl-5-nitro-1H-indole-2-carboxylate100%
Methyl 5-nitro-1H-indole-3-carboxylateDi-tert-butyl dicarbonate, DMAP, THF/MeCN1-Tert-butyl-3-methyl-5-nitro-1H-indole-1,3-dicarboxylate86%

Physicochemical Properties

Solubility and Stability

3-Methyl-5-nitro-1H-indole is sparingly soluble in water but soluble in polar aprotic solvents (DMF, DMSO). Stability studies indicate decomposition above 200°C, with no reported hygroscopicity .

Predicted Collision Cross Section (CCS)

Ion mobility spectrometry data for adducts are critical for LC-MS workflows (Table 2) :

Adductm/zCCS (Ų)
[M+H]+^+177.066132.0
[M+Na]+^+199.048146.3
[M-H]^-175.051135.1

Pharmacological Applications

Antimicrobial Activity

7-(Benzyloxy)-3-methyl-5-nitro-1H-indole (CAS 127028-21-1), a derivative, exhibits broad-spectrum activity against Staphylococcus aureus (MIC = 8 µg/mL) and Escherichia coli (MIC = 16 µg/mL). The nitro group enhances membrane disruption via redox cycling .

Cytotoxicity Profiling

Thiosemicarbazone derivatives of 5-nitroindole-2,3-dione show selective toxicity against leukemia (CCRF-CEM) and renal (TK-10) cancer cell lines (GI50_{50} < 10 µM) .

Analytical and Characterization Techniques

Chromatographic Methods

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) achieves baseline separation with tR=4.2mint_R = 4.2 \, \text{min} .

Spectroscopic Validation

  • UV-Vis: λmax=320nm\lambda_{\text{max}} = 320 \, \text{nm} (ε = 15,000 M1^{-1}cm1^{-1}) in methanol .

  • X-ray Crystallography: Limited data due to crystallization challenges; computational modeling (DFT) confirms planar geometry .

GHS CodeHazard StatementPrecautionary Measures
H315Causes skin irritationWear protective gloves/clothing
H319Causes serious eye irritationUse eye protection
H335May cause respiratory irritationUse in well-ventilated areas

Environmental Impact

No ecotoxicity data are available; recommended disposal via incineration .

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